Cas no 2141335-74-0 (2-(3-amino-5-methylthiolan-3-yl)acetamide)

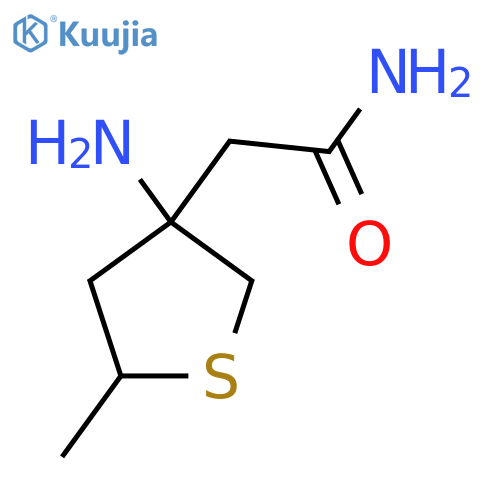

2141335-74-0 structure

商品名:2-(3-amino-5-methylthiolan-3-yl)acetamide

2-(3-amino-5-methylthiolan-3-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(3-amino-5-methylthiolan-3-yl)acetamide

- 2141335-74-0

- EN300-1286888

-

- インチ: 1S/C7H14N2OS/c1-5-2-7(9,4-11-5)3-6(8)10/h5H,2-4,9H2,1H3,(H2,8,10)

- InChIKey: JJQYDJKGYYCEKT-UHFFFAOYSA-N

- ほほえんだ: S1CC(CC(N)=O)(CC1C)N

計算された属性

- せいみつぶんしりょう: 174.08268425g/mol

- どういたいしつりょう: 174.08268425g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 94.4Ų

2-(3-amino-5-methylthiolan-3-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1286888-0.1g |

2-(3-amino-5-methylthiolan-3-yl)acetamide |

2141335-74-0 | 0.1g |

$1068.0 | 2023-05-24 | ||

| Enamine | EN300-1286888-0.25g |

2-(3-amino-5-methylthiolan-3-yl)acetamide |

2141335-74-0 | 0.25g |

$1117.0 | 2023-05-24 | ||

| Enamine | EN300-1286888-2.5g |

2-(3-amino-5-methylthiolan-3-yl)acetamide |

2141335-74-0 | 2.5g |

$2379.0 | 2023-05-24 | ||

| Enamine | EN300-1286888-1000mg |

2-(3-amino-5-methylthiolan-3-yl)acetamide |

2141335-74-0 | 1000mg |

$986.0 | 2023-10-01 | ||

| Enamine | EN300-1286888-250mg |

2-(3-amino-5-methylthiolan-3-yl)acetamide |

2141335-74-0 | 250mg |

$906.0 | 2023-10-01 | ||

| Enamine | EN300-1286888-2500mg |

2-(3-amino-5-methylthiolan-3-yl)acetamide |

2141335-74-0 | 2500mg |

$1931.0 | 2023-10-01 | ||

| Enamine | EN300-1286888-5000mg |

2-(3-amino-5-methylthiolan-3-yl)acetamide |

2141335-74-0 | 5000mg |

$2858.0 | 2023-10-01 | ||

| Enamine | EN300-1286888-0.5g |

2-(3-amino-5-methylthiolan-3-yl)acetamide |

2141335-74-0 | 0.5g |

$1165.0 | 2023-05-24 | ||

| Enamine | EN300-1286888-10.0g |

2-(3-amino-5-methylthiolan-3-yl)acetamide |

2141335-74-0 | 10g |

$5221.0 | 2023-05-24 | ||

| Enamine | EN300-1286888-0.05g |

2-(3-amino-5-methylthiolan-3-yl)acetamide |

2141335-74-0 | 0.05g |

$1020.0 | 2023-05-24 |

2-(3-amino-5-methylthiolan-3-yl)acetamide 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

2141335-74-0 (2-(3-amino-5-methylthiolan-3-yl)acetamide) 関連製品

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量